![molecular formula C42H30 B12600471 1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene CAS No. 643767-48-0](/img/structure/B12600471.png)
1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene is a complex organic compound characterized by its highly twisted and unsymmetrical structure. This compound is notable for its deep-blue electroluminescence properties and high thermal stability, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of 1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki cross-coupling reaction, which is a practical route to a variety of terphenyls. This method is known for its good chemoselectivity and the ability to produce unsymmetrically substituted triphenylenes .
Análisis De Reacciones Químicas
1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: It is used in the synthesis of advanced materials, particularly in the field of organic electronics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: Its potential in drug synthesis and pharmaceutical applications is being explored.
Industry: The compound’s electroluminescent properties make it valuable in the development of light-emitting devices
Mecanismo De Acción
The mechanism of action of 1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene involves its interaction with various molecular targets. The compound’s highly twisted structure allows it to engage in unique electronic interactions, which are crucial for its electroluminescent properties. These interactions involve the transfer of electrons and energy between the compound and its molecular environment .
Comparación Con Compuestos Similares
1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene can be compared with other similar compounds, such as:
1-3,5-diphenylphenyl-6-[2-(3,5-diphenylphenyl)phenyl]pyrene (PyPP): Both compounds exhibit deep-blue emissions and high thermal stability, but PyPP has a different structural arrangement.
1-3,5-diphenylphenyl-6-[2-(9-phenyl-9H-carbazol-3-yl)phenyl]pyrene (PyPC): Similar to PyPP, PyPC also shows efficient deep-blue emissions but differs in its molecular structure and electroluminescent efficiency.
These comparisons highlight the unique structural and electronic properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
643767-48-0 |
|---|---|
Fórmula molecular |
C42H30 |
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
1-[3-(2,3-diphenylphenyl)phenyl]-2,3-diphenylbenzene |
InChI |
InChI=1S/C42H30/c1-5-16-31(17-6-1)37-26-14-28-39(41(37)33-20-9-3-10-21-33)35-24-13-25-36(30-35)40-29-15-27-38(32-18-7-2-8-19-32)42(40)34-22-11-4-12-23-34/h1-30H |
Clave InChI |
OWVNHLJRCNOUPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC(=CC=C3)C4=CC=CC(=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


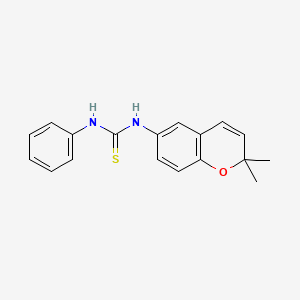
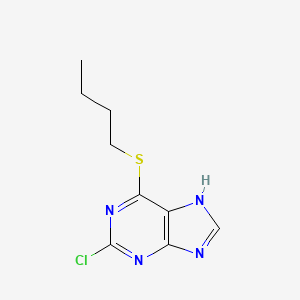
![Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester](/img/structure/B12600408.png)
![(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester](/img/structure/B12600409.png)
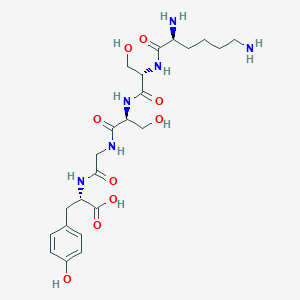
![Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy-](/img/structure/B12600412.png)
![1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B12600420.png)
![3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione](/img/structure/B12600426.png)

![1-(Piperidin-3-yl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12600445.png)
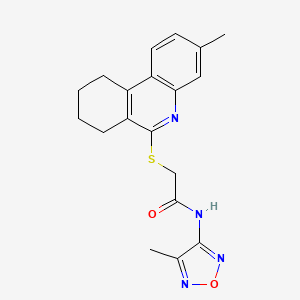
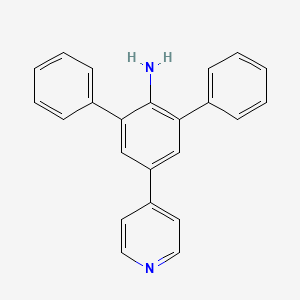
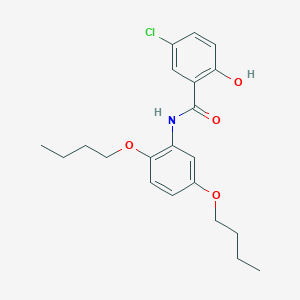
![2-Hydroxy-3-[(1-hydroxypentan-2-YL)amino]propane-1-sulfonic acid](/img/structure/B12600463.png)
